4-(tert-butylamino)-3-butyryl-6-methyl-2H-pyran-2-one
Übersicht
Beschreibung
4-(tert-butylamino)-3-butyryl-6-methyl-2H-pyran-2-one, also known as A-769662, is a small molecule activator of 5' AMP-activated protein kinase (AMPK). AMPK is a key metabolic regulator that plays a crucial role in maintaining cellular energy homeostasis. A-769662 has been shown to have potential therapeutic applications in a variety of metabolic diseases, including diabetes, obesity, and cancer.
Wirkmechanismus
4-(tert-butylamino)-3-butyryl-6-methyl-2H-pyran-2-one activates AMPK by binding to the gamma subunit of the enzyme, leading to allosteric activation of the kinase. This results in increased phosphorylation of downstream targets involved in glucose and lipid metabolism, leading to improved metabolic function.
Biochemical and Physiological Effects:
4-(tert-butylamino)-3-butyryl-6-methyl-2H-pyran-2-one has been shown to have a number of biochemical and physiological effects, including increased glucose uptake and oxidation, increased fatty acid oxidation, and decreased lipogenesis. Additionally, 4-(tert-butylamino)-3-butyryl-6-methyl-2H-pyran-2-one has been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(tert-butylamino)-3-butyryl-6-methyl-2H-pyran-2-one is its specificity for AMPK activation, making it a useful tool for studying the role of AMPK in various metabolic processes. However, one limitation is that 4-(tert-butylamino)-3-butyryl-6-methyl-2H-pyran-2-one has relatively poor pharmacokinetic properties, making it difficult to use in vivo.
Zukünftige Richtungen
Future research on 4-(tert-butylamino)-3-butyryl-6-methyl-2H-pyran-2-one could focus on improving its pharmacokinetic properties to make it more suitable for in vivo studies. Additionally, further studies could investigate the potential therapeutic applications of 4-(tert-butylamino)-3-butyryl-6-methyl-2H-pyran-2-one in various metabolic diseases and cancer. Finally, studies could explore the potential use of 4-(tert-butylamino)-3-butyryl-6-methyl-2H-pyran-2-one in combination with other drugs to enhance its therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
4-(tert-butylamino)-3-butyryl-6-methyl-2H-pyran-2-one has been extensively studied for its potential therapeutic applications in various metabolic diseases. It has been shown to improve insulin sensitivity, glucose uptake, and lipid metabolism in animal models of diabetes and obesity. Additionally, 4-(tert-butylamino)-3-butyryl-6-methyl-2H-pyran-2-one has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
3-butanoyl-4-(tert-butylamino)-6-methylpyran-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-6-7-11(16)12-10(15-14(3,4)5)8-9(2)18-13(12)17/h8,15H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYFUSXWXAFOPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=C(OC1=O)C)NC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butanoyl-4-(tert-butylamino)-6-methylpyran-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.